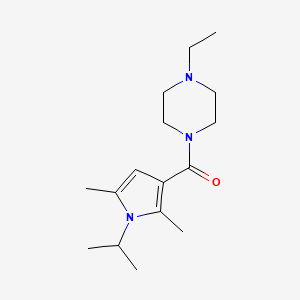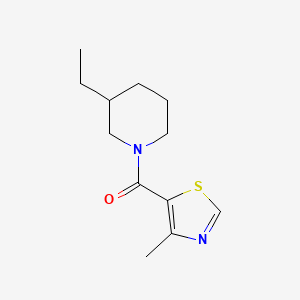![molecular formula C15H22N2O2 B7512664 N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide, also known as MMAC, is a chemical compound that has gained significant attention in the field of scientific research. MMAC is a cyclic amide that belongs to the class of azepane compounds. This compound is known for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in several cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide disrupts these processes, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels. This effect can prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has several advantages as a research tool. It is a potent inhibitor of tubulin polymerization, making it a valuable tool for studying microtubule dynamics. N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide is also relatively stable and can be easily synthesized in the laboratory. However, N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has some limitations as a research tool. It is a toxic compound that requires careful handling and disposal. N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide is also expensive to produce, which can limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide. One area of interest is the development of new synthetic methods for N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide that are more efficient and cost-effective. Another area of research is the development of new derivatives of N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide that exhibit improved anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide involves the reaction of 2-(methoxymethyl)aniline with 6-bromo-1-hexanol in the presence of a catalyst. The resulting product is then treated with triphosgene to yield N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide. The synthesis of N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity by inhibiting the growth and proliferation of cancer cells. N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-12-13-8-4-5-9-14(13)16-15(18)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJAYQUXDKSJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


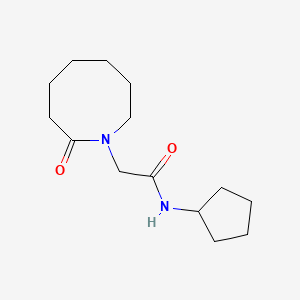
![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
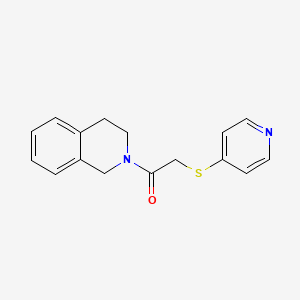
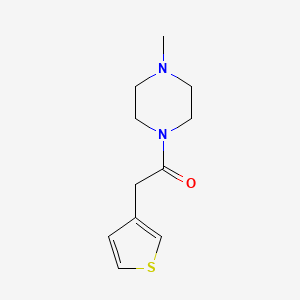
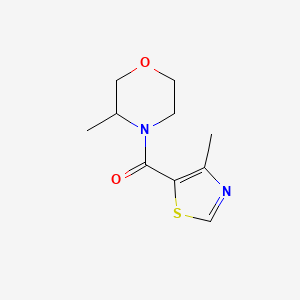
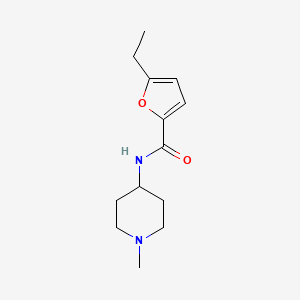

![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
